Fmoc-D-Asp-OH

Peptide Therapeutics Pharmacokinetics D-Amino Acid Stability

Fmoc-D-Asp-OH is the definitive D-aspartate building block for Fmoc-SPPS where prolonged in vivo peptide half-life is critical. Unlike Fmoc-L-Asp-OH, the D-configuration confers resistance to endogenous peptidases, dramatically improving intact peptide recovery in systemic circulation. Select this unprotected β-carboxyl variant—not Fmoc-D-Asp(OtBu)-OH—when on-resin side-chain modification (amide, ester, or thioester formation) is required. Mandate specific rotation ([α]20/D +27.0° to +31.0° in DMF) and melting point (181°C) as incoming QC release criteria to exclude racemized or mislabeled L-enantiomer material. For microwave-accelerated SPPS, couple at ≤50°C to preserve chiral integrity.

Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
CAS No. 136083-57-3
Cat. No. B557726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Asp-OH
CAS136083-57-3
SynonymsFmoc-D-Asp-OH; 136083-57-3; Fmoc-D-asparticacid; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-asparticAcid; N-Fmoc-D-asparticAcid; C19H17NO6; PubChem10504; D-Asparticacid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; SCHEMBL1486199; CTK8B0465; MolPort-006-666-306; ZINC2244302; ANW-20009; CF-171; AKOS015840857; AB08736; AM81589; RTR-004848; AC-17110; AJ-34464; AK-49366; AN-31955; KB-52033; TR-004848; F0592
Molecular FormulaC19H17NO6
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1
InChIKeyKSDTXRUIZMTBNV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Asp-OH (CAS 136083-57-3): A Chiral Building Block for D-Configured Peptide Synthesis


Fmoc-D-Asp-OH (CAS 136083-57-3) is a 9-fluorenylmethoxycarbonyl-protected derivative of D-aspartic acid, an unnatural enantiomer of the naturally occurring L-aspartic acid . This compound functions as a protected amino acid building block exclusively in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group provides temporary Nα-protection that is stable under acidic conditions but readily cleavable by mild bases such as piperidine [1]. With a molecular weight of 355.35 g/mol and typical commercial purity specifications of ≥98.0% (HPLC/acidimetric), Fmoc-D-Asp-OH enables the site-specific incorporation of the D-aspartate residue into synthetic peptides .

Why Fmoc-D-Asp-OH Cannot Be Substituted by Fmoc-L-Asp-OH or Unprotected Analogs in SPPS


Generic substitution of Fmoc-D-Asp-OH with its L-enantiomer (Fmoc-L-Asp-OH) or side-chain protected variants (e.g., Fmoc-D-Asp(OtBu)-OH) fundamentally alters both the synthetic outcome and the biological properties of the target peptide. The D-configuration of the aspartate residue confers markedly enhanced resistance to enzymatic degradation in vivo compared to the L-counterpart—a critical determinant of therapeutic peptide half-life and efficacy [1]. Meanwhile, substituting Fmoc-D-Asp-OH with its unprotected analog exposes the β-carboxyl group to base-catalyzed aspartimide formation during repetitive Fmoc deprotection cycles, generating up to nine distinct by-products that reduce crude peptide purity and complicate downstream purification [2]. The following evidence quantifies these differential dimensions to inform scientifically rigorous procurement decisions.

Fmoc-D-Asp-OH: Quantified Differentiation Against Fmoc-L-Asp-OH and Fmoc-D-Asp(OtBu)-OH


In Vivo Metabolic Stability: D-Configuration Increases Intact Peptide Recovery by 27.6 Percentage Points Versus L-Configuration

Fmoc-D-Asp-OH enables the synthesis of D-aspartate-containing peptides that exhibit significantly enhanced resistance to enzymatic degradation in vivo compared to L-aspartate-containing counterparts. In a comparative study using 67Ga-DOTA-(D-Asp)14 and 67Ga-DOTA-(L-Asp)14 peptides synthesized via Fmoc-based SPPS, urinary analysis of intact complex recovery demonstrated that the D-configured peptide retained substantially higher structural integrity post-injection in mice [1]. This stability advantage is directly attributable to the stereochemical configuration introduced by Fmoc-D-Asp-OH versus Fmoc-L-Asp-OH building blocks.

Peptide Therapeutics Pharmacokinetics D-Amino Acid Stability

Racemization Susceptibility: Aspartic Acid Residues Exhibit Quantified Racemization Risk Under Microwave SPPS Conditions

Fmoc-D-Asp-OH provides a pre-configured D-stereocenter, but users must be aware that aspartic acid residues are among the most racemization-prone amino acids in Fmoc SPPS. A systematic study of microwave-enhanced Fmoc SPPS on a 20mer peptide containing all 20 natural amino acids identified cysteine, histidine, and aspartic acid as the three residues most susceptible to racemization during elevated-temperature coupling [1]. For Fmoc-D-Asp-OH procurement, this evidence underscores that the D-configuration alone does not guarantee stereochemical fidelity; optimized coupling conditions (e.g., reduced temperature from 80°C to 50°C, or conventional room-temperature coupling for Asp residues) are required to preserve the purchased chiral integrity.

Microwave-Enhanced SPPS Racemization Control Peptide Synthesis Optimization

Stereochemical Identity Verification: Specific Rotation of +27.0° to +31.0° Distinguishes D-Enantiomer from L-Counterpart

The specific rotation value provides definitive batch-to-batch verification that the purchased Fmoc-D-Asp-OH contains the intended D-enantiomer rather than the L-enantiomer or racemic mixture. Fmoc-D-Asp-OH exhibits a specific rotation [α]20/D of +27.0° to +31.0° (c=1, DMF), with a reference value of 29° . This positive rotation is characteristic of the D-configuration and enables procurement quality assurance via polarimetric analysis—distinguishing this product from Fmoc-L-Asp-OH, which would exhibit negative rotation of similar magnitude.

Chiral Purity Quality Control Stereochemical Verification

Side-Chain Reactivity: Unprotected β-Carboxyl Group Enables On-Resin Modification but Increases Aspartimide Formation Risk

Fmoc-D-Asp-OH differs fundamentally from Fmoc-D-Asp(OtBu)-OH in β-carboxyl protection status, creating a direct trade-off between synthetic flexibility and side-reaction susceptibility. The unprotected β-carboxyl group in Fmoc-D-Asp-OH remains available for on-resin amidation, esterification, or thioester formation using Lewis acid-mediated strategies [1]. However, this same unprotected status exposes the Asp residue to base-catalyzed aspartimide formation during repetitive piperidine deprotection cycles. A systematic study demonstrated that 3-methylpent-3-yl side-chain protection (analogous to OtBu protection) resulted in significant improvements with respect to aspartimide formation, and complete suppression was achieved using the combination of OtBu side-chain protection and Hmb backbone protection [2].

On-Resin Modification Aspartimide Suppression Orthogonal Protection Strategy

Melting Point and Solubility: QC Parameters for Batch-to-Batch Consistency Assessment

Fmoc-D-Asp-OH exhibits characteristic physicochemical parameters that enable rapid batch verification and solubility assessment for SPPS workflows. The compound melts at 181°C [1] and demonstrates clear solubility at 1 mmole in 2 ml DMF—the standard solvent concentration for automated SPPS coupling steps [2]. These parameters provide procurement and QC laboratories with quantitative benchmarks to confirm material identity and suitability before committing valuable peptide synthesis resources.

Quality Control Material Characterization SPPS Solubility

Fmoc-D-Asp-OH: Validated Application Scenarios Based on Quantified Differentiation Evidence


Therapeutic Peptide Lead Optimization Requiring Extended In Vivo Half-Life

Fmoc-D-Asp-OH should be prioritized over Fmoc-L-Asp-OH when synthesizing peptide drug candidates intended for prolonged systemic exposure. Evidence from 67Ga-DOTA-(D-Asp)14 studies demonstrates that D-aspartate-containing peptides exhibit significantly higher intact complex recovery in vivo compared to L-aspartate counterparts [1]. This enhanced metabolic stability arises from resistance to endogenous peptidases that specifically recognize L-amino acid peptide bonds. Procurement of Fmoc-D-Asp-OH for this application directly addresses the major limitation of peptide therapeutics: rapid enzymatic degradation and short plasma half-life.

On-Resin Post-Synthetic Modification of Aspartate Side Chains

Fmoc-D-Asp-OH is the building block of choice—not Fmoc-D-Asp(OtBu)-OH—when the synthetic workflow requires on-resin modification of the aspartate β-carboxyl group prior to cleavage. FeCl3-mediated strategies enable selective on-resin conversion of the free β-carboxyl to amides, esters, or thioesters in good yield, a transformation incompatible with the tert-butyl protected variant [1]. This capability expands the chemical diversity accessible from a single SPPS run and eliminates the need for post-cleavage solution-phase modifications.

Quality Control and Stereochemical Verification of D-Aspartate Building Blocks

Procurement specifications for Fmoc-D-Asp-OH should mandate specific rotation analysis ([α]20/D +27.0° to +31.0° in DMF) as a release criterion to confirm D-enantiomer identity [1]. This quantitative stereochemical verification is essential because inadvertent supply of the L-enantiomer (negative rotation) or racemized material would produce peptides with incorrect stereochemistry, potentially altering receptor binding, biological activity, and regulatory compliance. The melting point (181°C) and DMF solubility (1 mmole/2 ml DMF) provide additional orthogonal QC checkpoints for incoming material verification.

Microwave-Enhanced SPPS with Aspartate-Containing Sequences

When synthesizing aspartate-containing peptides using microwave-accelerated Fmoc SPPS, Fmoc-D-Asp-OH procurement should be paired with optimized coupling protocols to preserve chiral integrity. Evidence demonstrates that aspartic acid ranks among the three most racemization-susceptible residues during elevated-temperature microwave coupling [1]. Users should either (a) couple Fmoc-D-Asp-OH at conventional room temperature while using microwave acceleration for other residues, or (b) reduce microwave coupling temperature from 80°C to 50°C for Asp residues to limit racemization. Procurement decisions may alternatively favor Fmoc-D-Asp(OtBu)-OH when both microwave acceleration and aspartimide suppression are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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